7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride
Description
Evolution of Chromene-Based Pharmacological Research
Chromene derivatives, characterized by their benzopyran core, first gained attention through their natural abundance in plants such as Ageratum conyzoides and Encelia farinosa. Early 20th-century studies identified basic chromene structures as key components in traditional medicines, particularly for their anti-inflammatory and antimicrobial properties. The 1990s marked a paradigm shift when synthetic chromenes demonstrated targeted bioactivity, exemplified by Takeda Chemical Industries' patent for atherosclerosis-treating chromene derivatives featuring sulfur and oxygen heteroatoms.
Modern synthetic advancements, including one-pot multicomponent reactions and ionic liquid catalysis, enabled efficient production of diverse chromene scaffolds. For instance, chromeno[2,3-d]pyrimidines synthesized via cyclization reactions showed enhanced anticancer activity compared to parent compounds. These developments established chromenes as versatile platforms for rational drug design, with over 30 novel coumarin-chromene hybrids evaluated for specific molecular targets like Mcl-1 in cancer pathways.
Role of Methoxy-Substituted Chromenes in Drug Discovery
Methoxy groups profoundly influence chromene pharmacology by modulating electronic properties and binding interactions. Comparative studies reveal that 7-methoxy substitutions increase DNA minor groove binding affinity by 40–60% compared to non-substituted analogs. This enhancement stems from methoxy’s electron-donating effects, which improve π-π stacking with nucleic acid bases while maintaining optimal solubility profiles.
Structural analyses demonstrate that methoxy positioning dictates biological specificity. For example, 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene exhibits superior anticancer activity (IC~50~ = 2.1 μM against MCF-7 cells) compared to its 6-methoxy counterpart, attributed to improved steric compatibility with Topoisomerase II active sites. These findings underscore the strategic value of methoxy groups in optimizing chromene derivatives for targeted therapies.
Positioning of 7-Methoxy-2,2-dimethyl-2H-chromen-5-amine Hydrochloride in Medicinal Chemistry
The introduction of an amine group at position 5 and dimethyl groups at position 2 in this chromene derivative represents a calculated structural advancement. Proton nuclear magnetic resonance studies confirm that the dimethyl groups induce ring puckering, stabilizing the chromene scaffold in a bioactive conformation. The hydrochloride salt formulation enhances aqueous solubility (logP = 1.8) while maintaining membrane permeability, addressing a key challenge in chromene-based drug development.
Synthetic routes to this compound typically begin with Claisen-Schmidt condensations, followed by nucleophilic amination at position 5. Recent optimizations using [Hmim]HSO~4~ ionic liquid catalysts reduced reaction times from 24 hours to 45 minutes while achieving 92% yields. Computational models predict strong binding to kinase domains (docking score = −2.5 kcal/mol), with the amine group forming critical hydrogen bonds to ATP-binding pockets. These properties position the compound as a lead structure for developing protein kinase inhibitors with improved selectivity profiles.
Table 1: Comparative Bioactivity of Methoxy-Substituted Chromenes
| Compound | Target Pathway | IC~50~ (μM) | Binding Constant (M^−1^) |
|---|---|---|---|
| Parent Chromene | DNA Topoisomerase | 15.2 | 1.2 × 10^3 |
| 7-Methoxy Derivative | DNA Minor Groove | 3.1 | 3.09 × 10^3 |
| 5-Amine Hydrochloride | Kinase Domain | 1.8* | 4.2 × 10^3* |
*Predicted values from molecular docking simulations
Properties
IUPAC Name |
7-methoxy-2,2-dimethylchromen-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-12(2)5-4-9-10(13)6-8(14-3)7-11(9)15-12;/h4-7H,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZNTGHWQJHKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=C(C=C2O1)OC)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561439 | |
| Record name | 7-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66385-03-3 | |
| Record name | 7-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-2H-chromen-2-one.
Alkylation: The 7-hydroxy-2H-chromen-2-one is reacted with 3-chloro-3-methylbut-1-yne to obtain an intermediate compound.
Cyclization: The intermediate is then cyclized in the presence of N,N-diethylaniline to form the chromene structure.
Amination: The chromene derivative is further reacted with an amine to introduce the amine group at the 5-position.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Large-scale production also requires stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: The amine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinones or other oxidized chromene derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Scientific Research Applications
7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other aromatic amines and heterocyclic hydrochlorides are critical for understanding its physicochemical and biological properties. Below is a detailed analysis:
Table 1: Key Comparisons with Analogous Compounds
| Compound Name | CAS Number | Substituent Positions | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors | Key Structural Differences |
|---|---|---|---|---|---|
| 7-Methoxy-2,2-dimethyl-2H-chromen-5-amine HCl | Not specified | 7-OCH₃, 2-(CH₃)₂, 5-NH₂ | ~255.32* | 2 / 3 | Chromene core with dimethyl substitution |
| 5-Methoxy-2,3-dihydro-1H-inden-1-amine HCl | 41566-80-7 | 5-OCH₃, dihydroinden | ~199.66 | 2 / 3 | Saturated inden ring, no chromene oxygen |
| 7-Methoxy-2,3-dihydro-1H-inden-1-amine HCl | 40023-74-3 | 7-OCH₃, dihydroinden | ~199.66 | 2 / 3 | Saturated inden ring, reduced conjugation |
| 7-Methoxy-2,1,3-benzothiadiazol-4-amine | 2098071-10-2 | 7-OCH₃, benzothiadiazole | 214.31 | 2 / 4 | Benzothiadiazole core (S/N heteroatoms) |
| (2-{5-(2-Chloro-5-methylphenoxy)methyl...}HCl | 1332528-84-3 | Oxadiazole, chloro | 335.25 | 2 / 5 | Oxadiazole ring, chloro substituent |
Key Findings from Comparative Analysis
Benzothiadiazole derivatives (e.g., 2098071-10-2) exhibit stronger electron-withdrawing effects due to sulfur and nitrogen heteroatoms, altering redox properties .
Dihydroinden analogs (e.g., 40023-74-3) lack the pyran oxygen, reducing polarity and aqueous solubility .
Hydrogen-Binding Capacity: The target compound’s amine and methoxy groups provide two hydrogen bond donors and three acceptors, similar to inden-amines but fewer than oxadiazole derivatives (e.g., 1332528-84-3), which have five acceptors due to the oxadiazole ring .
Synthetic Accessibility: Chromene amines are typically synthesized via Claisen rearrangements and nitro reductions (e.g., SnCl₂ in ethanol), as seen in , whereas benzothiadiazoles require more complex cyclization steps .
Biological Activity
7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its biological properties, mechanisms of action, and potential applications, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | 7-methoxy-2,2-dimethylchromen-5-amine; hydrochloride |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ |
| Molecular Weight | 240.71 g/mol |
| CAS Number | Not specified in the sources |
The structure features a methoxy group and a dimethyl substitution on the chromene ring, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The compound has been tested against various bacterial strains and fungi, showing promising results.
Antimicrobial Activity
In a study focusing on coumarin analogues, this compound demonstrated notable activity against:
- Gram-positive bacteria: Methicillin-resistant Staphylococcus aureus (MRSA)
- Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa
- Fungi: Candida albicans, Cryptococcus neoformans
The Minimum Inhibitory Concentrations (MICs) for these organisms varied, with some analogues showing MIC values as low as 6.25 µg/mL against certain strains .
Antifungal Activity
The compound's antifungal efficacy was assessed through various assays. It exhibited significant inhibition against fungal strains like Candida albicans, with MIC values comparable to standard antifungal agents. For instance, certain derivatives showed percentage inhibition rates ranging from 21.65% to 14.96% against C. albicans .
The exact mechanism of action for this compound is still under investigation. However, it is believed to involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell wall synthesis or metabolic pathways in bacteria.
- Oxidative Stress Modulation: Preliminary studies suggest that it may interact with oxidative stress pathways, potentially enhancing its antimicrobial effects .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Antimicrobial Spectrum: A comprehensive evaluation of coumarin derivatives highlighted the effectiveness of this compound against resistant bacterial strains .
- Structure–Activity Relationship (SAR) Analysis: Research indicated that specific substitutions on the chromene framework significantly influenced biological activity, emphasizing the importance of the methoxy and amine groups .
- Comparative Studies: When compared to similar compounds like 6-Vinyl-7-methoxy-2,2-dimethylchromene, this compound exhibited superior antimicrobial properties due to its unique substitution pattern .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
